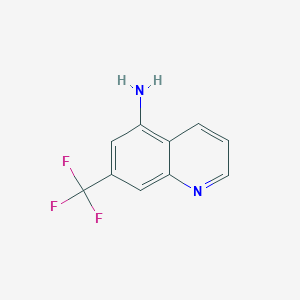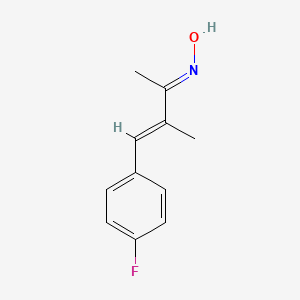
6beta-Hydroxy androstenedione-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6beta-Hydroxy androstenedione-d6 is a deuterated derivative of 6beta-Hydroxy androstenedione, a metabolite of androstenedione. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Hydroxy androstenedione-d6 typically involves the deuteration of 6beta-Hydroxy androstenedione. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. Quality control measures are stringent to ensure the consistency and reliability of the compound for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
6beta-Hydroxy androstenedione-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6beta position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives, which are useful intermediates in the synthesis of other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
6beta-Hydroxy androstenedione-d6 is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of steroid metabolites.
Biology: Employed in studies investigating steroid metabolism and enzyme activity.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of steroid drugs.
Industry: Applied in the development of new steroid-based pharmaceuticals and in quality control processes .
Wirkmechanismus
The mechanism of action of 6beta-Hydroxy androstenedione-d6 involves its role as a metabolite in the steroid biosynthesis pathway. It acts as an intermediate in the conversion of androstenedione to other biologically active steroids, such as testosterone and estradiol. The compound interacts with various enzymes, including hydroxysteroid dehydrogenases and aromatases, which facilitate these conversions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androstenedione: A precursor to testosterone and estrone.
Testosterone: A primary male sex hormone.
Estradiol: A potent estrogen involved in the regulation of the menstrual cycle.
Uniqueness
6beta-Hydroxy androstenedione-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and analysis are crucial .
Eigenschaften
CAS-Nummer |
67034-98-4 |
|---|---|
Molekularformel |
C19H26O3 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(6R,8R,9S,10R,13S,14S)-2,2,4,6,16,16-hexadeuterio-6-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1/i4D2,5D2,9D,16D |
InChI-Schlüssel |
WVAMBAWFDOYFOD-QFIMOSOKSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O |
Isomerische SMILES |
[2H]C1=C2[C@](C[C@@H]3[C@@H]([C@]2(CC(C1=O)([2H])[2H])C)CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)([2H])O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1512195.png)










![6-Bromo-4H-cyclopenta[D]pyrimidin-4-one](/img/structure/B1512233.png)

